molecular formula C38H42N3NaO4S B607448 Fiboflapon sodium CAS No. 1196070-26-4

Fiboflapon sodium

Cat. No. B607448
M. Wt: 659.8208
InChI Key: NOJNFULGOQGBKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fiboflapon Sodium is a potent and orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor . It is potentially used for the treatment of asthma . The chemical formula of Fiboflapon Sodium is C38H42N3NaO4S .


Molecular Structure Analysis

The molecular structure of Fiboflapon Sodium is complex, with a molecular weight of 659.82 and a monoisotopic weight of 659.2793723 . The InChI Key is NOJNFULGOQGBKB-UHFFFAOYSA-M .


Chemical Reactions Analysis

Fiboflapon Sodium is involved in the leukotriene pathway, a complex signaling process that controls biological processes such as inflammation and immunity . It binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation .


Physical And Chemical Properties Analysis

Fiboflapon Sodium has a water solubility of 0.000148 mg/mL, a logP of 8.51 (ALOGPS) and 7.92 (Chemaxon), and a logS of -6.6 (ALOGPS) . It has a pKa (Strongest Acidic) of 4.67 and a pKa (Strongest Basic) of 4.06 . It has a physiological charge of -1, a hydrogen acceptor count of 6, and a hydrogen donor count of 0 .

Scientific Research Applications

  • Sodium oxybate, the sodium salt of gamma-hydroxybutyrate, has been found effective in treating narcolepsy symptoms, including cataplexy and excessive daytime sleepiness. Its efficacy was demonstrated in a multicenter trial with narcolepsy patients (U.S.Xyrem® Multicenter Study Group, 2004).

  • In fibromyalgia, a randomized, double-blind, placebo-controlled study found that sodium oxybate significantly reduced pain, fatigue, sleep disturbance, and improved functionality (Russell et al., 2011).

  • Amiloride, a sodium channel blocker, was investigated for its potential benefit in cystic fibrosis but showed no additional clinical benefit in a randomized, double-blind, placebo-controlled, cross-over trial (Graham et al., 1993).

  • Another study on cystic fibrosis evaluated oral sodium 4-phenylbutyrate (Buphenyl) and found it partially restored nasal epithelial CFTR function in deltaF508-homozygous cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

  • Pegaptanib sodium, an antiangiogenetic drug, was used in a study to prevent spinal epidural fibrosis after laminectomy in rats, suggesting its potential application in reducing post-surgical fibrosis (Sertbaş et al., 2017).

Future Directions

Fiboflapon Sodium has been investigated for use in inflammatory disorders . It has also been predicted to have potential affinity to PLpro with Kd = 197.63 nM, which could be a future direction for research .

properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNFULGOQGBKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152523
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fiboflapon sodium

CAS RN

1196070-26-4
Record name Fiboflapon sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196070264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fiboflapon sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIBOFLAPON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YS00XOG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
F Hu, J Jiang, P Yin - Biomolecules, 2022 - mdpi.com
… Fiboflapon sodium, a high-affinity 5-lipoxygenase-activating protein inhibitor used for the treatment of asthma, was predicted to have potential affinity to PLpro with K d = 197.63 nM. …
Number of citations: 67 www.mdpi.com
A Bali, N Bali - Novel AI and Data Science Advancements for …, 2022 - Elsevier
… Other drugs include the antiasthmatic drug Fiboflapon sodium (predicted to have a potential affinity to Papain-like protease), daclatasvir used against Hepatitis-C virus predicted to …
Number of citations: 2 www.sciencedirect.com
Z Tian - Disease Markers, 2022 - hindawi.com
Background. Ageing is associated with increased incidence of peri-implantitis but the roles of ageing-associated biological mechanisms in the occurrence of peri-implantitis are not …
Number of citations: 1 www.hindawi.com
A Fathinavid, Z Mousavian, A Najafi… - Informatics in Medicine …, 2022 - Elsevier
… In addition, veliflapon, imetit, iloperidone, fiboflapon, and fiboflapon sodium are identified as candidate drugs for target genes of common miRNAs in each disease, extraced from our …
Number of citations: 0 www.sciencedirect.com
C Pires - Journal of Personalized Medicine, 2021 - mdpi.com
… Fiboflapon sodium Investigated for use/treatment in inflammatory disorders (unspecified). na Teniposide A cytotoxic drug used as an adjunct for chemotherapy induction in the treatment …
Number of citations: 10 www.mdpi.com
A Raza, TA Chohan, M Buabeid… - Journal of …, 2023 - Taylor & Francis
… Some other drugs also exhibit their potential against single targets like daclatasavir for RdRp, fiboflapon sodium for papain-like protease whereas roflumilast and almitrine mesylate …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.